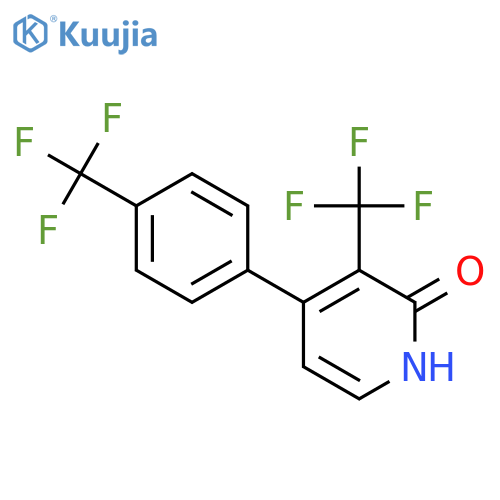Cas no 1261471-90-2 (2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)

1261471-90-2 structure
商品名:2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine
CAS番号:1261471-90-2
MF:C13H7F6NO
メガワット:307.191204309464
CID:4920326
2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine
-
- インチ: 1S/C13H7F6NO/c14-12(15,16)8-3-1-7(2-4-8)9-5-6-20-11(21)10(9)13(17,18)19/h1-6H,(H,20,21)
- InChIKey: FUJDSYZPBZKOEJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC=CC=1C1C=CC(C(F)(F)F)=CC=1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 480
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 29.1
2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024001792-1g |
2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine |
1261471-90-2 | 97% | 1g |
$1730.40 | 2023-09-03 | |
| Alichem | A024001792-500mg |
2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine |
1261471-90-2 | 97% | 500mg |
$1068.20 | 2023-09-03 | |
| Alichem | A024001792-250mg |
2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine |
1261471-90-2 | 97% | 250mg |
$659.60 | 2023-09-03 |
2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
1261471-90-2 (2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine) 関連製品
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 157047-98-8(Benzomalvin C)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
